molecular formula C8H7NO2 B3043199 4-Methyl-3H-benzooxazol-2-one CAS No. 78258-80-7

4-Methyl-3H-benzooxazol-2-one

Cat. No.: B3043199
CAS No.: 78258-80-7
M. Wt: 149.15 g/mol
InChI Key: ZTOHIACMTGKKDU-UHFFFAOYSA-N
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Description

4-Methyl-3H-benzooxazol-2-one is a heterocyclic compound with the molecular formula C8H7NO2. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by a benzene ring fused with an oxazole ring, with a methyl group attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3H-benzooxazol-2-one typically involves the cyclization of 2-aminophenol with an appropriate carbonyl compound. One common method is the reaction of 2-aminophenol with 4-methylbenzaldehyde in the presence of an acid catalyst under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as metal catalysts or nanocatalysts may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

4-Methyl-3H-benzooxazol-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the methyl group.

    5-Chloro-3H-benzooxazol-2-one: A similar compound with a chlorine substituent at the fifth position.

    2-Methylbenzoxazole: A compound with a methyl group at the second position.

Uniqueness: 4-Methyl-3H-benzooxazol-2-one is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacological properties compared to other benzoxazole derivatives .

Properties

IUPAC Name

4-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOHIACMTGKKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

25.0 g (200 mmol) 2-amino-m-cresol and 70.4 mL (400 mmol) DIPEA were placed in 1.0 L DCM and cooled to 0° C. To this a solution of 38.0 g (227 mmol) CDI was added dropwise over 30 min. The mixture was stirred for 30 min at 0° C., then stirred overnight at RT. After evaporation of the reaction mixture i. vac. down to half the volume, the aqueous phase was washed with water (2×250 mL), 1M aqueous potassium hydrogen sulphate solution (1×250 mL) and again water (1×250 mL). The organic phase was evaporated down i. vac. The crude product left as a solid was triturated with a mixture of diethyl ether and PE, the precipitated solid was suction filtered, washed with PE and dried i. vac.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
70.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-6-methylaniline (583 mg) in THF (8 mL) was added 1,1′-carbonyldiimidazole (1.14 g). The reaction mixture was stirred at 70° C. for 20 h. After cooling down, DCM was added and the mixture was washed three times with 2N NaOH. The aq. phases were combined, cooled down to 0° C. and the pH was brought to 6 by addition of 2N HCl. The suspension was filtered, the resulting powder was washed with cold water and dried in high vacuo to afford 587 mg of beige solid. LC-MS (B): tR=0.64 min. 1H-NMR (DMSO-d6): 11.7 (s, NH); 7.09 (m, 1H); 6.97 (m, 2H); 2.29 (s, 3H).
Quantity
583 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

25.0 g (200 mmol) 2-amino-m-cresol and 70.4 ml. (400 mmol) DIPEA were placed in 1.0 L DCM and cooled to 0° C. A solution of 38.0 g (227 mmol) 1.1′-carbonyldiimidazole was added dropwise thereto over 30 min. The mixture was stirred for 30 min at 0° C., then overnight at RT. After evaporation of the reaction mixture i.vac. down to half its volume the aqueous phase was washed with water (2×250 mL), 1M aqueous potassium hydrogen sulphate solution (1×250 mL) and again water (1×250 mL). The organic phase was evaporated down i.vac. The crude product remaining as a solid was triturated with a mixture of diethyl ether and PE, the precipitated solid was suction filtered, washed with PE and dried i. vac.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
400 mmol
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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